ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
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Overview
Description
Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the ethyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but lacks the pyridazinone core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in their specific functional groups.
Uniqueness
Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is unique due to its combination of a pyridazinone core, a fluorophenyl group, and an ethyl benzoate moiety
Properties
IUPAC Name |
ethyl 2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c1-2-31-23(30)18-6-3-4-7-20(18)25-21(28)8-5-15-27-22(29)14-13-19(26-27)16-9-11-17(24)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAADUKDQAZCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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